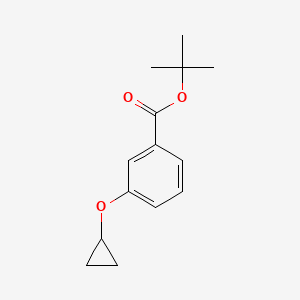

3-Cyclopropoxy-benzoic acid tert-butyl ester

CAS No.:

Cat. No.: VC16233218

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O3 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | tert-butyl 3-cyclopropyloxybenzoate |

| Standard InChI | InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |

| Standard InChI Key | PUXCFOZHCGFZCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CC2 |

Introduction

Structural and Functional Characteristics

The molecular structure of 3-cyclopropoxy-benzoic acid tert-butyl ester (Figure 1) combines a benzoic acid backbone with two key functional groups:

-

Cyclopropoxy group: A three-membered cyclopropane ring bonded via an oxygen atom to the aromatic ring. This moiety introduces steric strain and unique electronic effects, potentially influencing reactivity and biological activity .

-

Tert-butyl ester group: A bulky ester group that enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, making it advantageous in synthetic intermediates .

The tert-butyl ester’s steric bulk often necessitates specialized synthetic strategies to avoid side reactions, as seen in analogous compounds .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis of 3-cyclopropoxy-benzoic acid tert-butyl ester is documented, its preparation likely involves sequential functionalization of benzoic acid derivatives. A plausible route includes:

-

Introduction of the cyclopropoxy group: Reacting 3-hydroxybenzoic acid with cyclopropyl bromide under basic conditions .

-

Esterification with tert-butanol: Using Boc anhydride (di-tert-butyl dicarbonate) or similar reagents to form the tert-butyl ester .

Key Reaction Steps:

-

Step 1:

-

Step 2:

This method mirrors the tert-butyl esterification process described in patent CN115417766A, which avoids costly reagents like 1,1-di-tert-butoxy-N,N-dimethylmethylamine .

Green Chemistry Considerations

Recent advances in tert-butyl ester synthesis emphasize solvent-free conditions or ionic liquids to reduce environmental impact. For example, WO2014203045A1 highlights a catalyst-free, high-yield route for a related tert-butyl ester, suggesting applicability to this compound .

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds (Table 1) :

Spectral Data

-

IR Spectroscopy: Expected peaks at 1720 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C cyclopropoxy) .

-

NMR:

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Tert-butyl esters are widely used to protect carboxylic acids during multi-step syntheses. For instance, CAS 1160221-25-9, a tert-butyl ester with a pyridine moiety, serves as a kinase inhibitor precursor . Similarly, 3-cyclopropoxy-benzoic acid tert-butyl ester could act as an intermediate for anti-inflammatory or antiviral agents, leveraging the cyclopropoxy group’s metabolic stability .

Case Study: Analogous Compounds

-

CAS 1243380-02-0: A methylthio-substituted analog demonstrates bioactivity in preclinical models, highlighting the pharmacophoric potential of cyclopropoxy-benzoates .

-

WO2014203045A1: A green synthesis route for a statin intermediate underscores the industrial viability of tert-butyl ester protections .

Industrial and Research Implications

Scalability Challenges

Large-scale production faces hurdles in cyclopropane ring formation, which often requires high-pressure conditions or specialized catalysts . Patent CN115417766A’s cost-effective tert-butylation method could mitigate these issues .

Regulatory Status

As a non-commercialized intermediate, regulatory data are scarce. Compliance with REACH and ICH guidelines is advised for future applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume